molecular formula C9H11NO3 B8664952 Methyl 4-(2-hydroxyethyl)picolinate

Methyl 4-(2-hydroxyethyl)picolinate

Cat. No.: B8664952
M. Wt: 181.19 g/mol
InChI Key: QLWMVPTWEPNPPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-hydroxyethyl)picolinate is a chemical reagent of interest in pharmaceutical research and development. Compounds within the picolinate ester family are frequently employed as key synthetic intermediates and building blocks for constructing more complex, biologically active molecules . For instance, structurally related methyl picolinates are utilized in the rational design of allosteric modulators, demonstrating their value in advanced drug discovery projects . Furthermore, hybrid molecules that incorporate similar heterocyclic fragments have been identified through in silico studies as having potential as antitumor agents, with predicted activity against specific protein targets like phosphoinositol-dependent kinase-1 (PDK1) and the apoptosis regulator Mcl-1 . The presence of both an ester and a hydroxyethyl group on the pyridine ring provides versatile handles for further chemical modification, making this compound a valuable scaffold for medicinal chemistry and chemical biology research. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 4-(2-hydroxyethyl)pyridine-2-carboxylate

InChI

InChI=1S/C9H11NO3/c1-13-9(12)8-6-7(3-5-11)2-4-10-8/h2,4,6,11H,3,5H2,1H3

InChI Key

QLWMVPTWEPNPPZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=CC(=C1)CCO

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    • Research indicates that derivatives of methyl picolinate exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on similar compounds have shown promising results in inhibiting the proliferation of A549 (lung cancer), H460 (lung cancer), and HT29 (colon cancer) cell lines, with some derivatives demonstrating IC50 values lower than those of established drugs like sorafenib .
  • Enzyme Inhibition :
    • Methyl 4-(2-hydroxyethyl)picolinate has been investigated for its role in enzyme inhibition. It may act as a pharmacological tool to study the function of specific enzymes involved in lipid metabolism, potentially influencing conditions related to obesity and metabolic disorders .
  • Drug Development :
    • The compound's structure allows for modifications that can enhance its pharmacological properties. Structure-activity relationship studies have been instrumental in optimizing derivatives for improved potency and selectivity against target enzymes .

Agrochemical Applications

  • Pesticidal Activity :
    • This compound has been explored for its potential as an acaricide and insecticide. Similar compounds have shown efficacy against pests like Tetranychus cinnabarinus, suggesting that this compound could be developed into effective agricultural chemicals .
  • Crop Protection :
    • The compound's ability to interact with biological systems makes it a candidate for developing crop protection agents that are environmentally friendly and effective against a range of agricultural pests.

Materials Science Applications

  • Polymer Chemistry :
    • The functional groups present in this compound allow it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength. This makes it useful in the development of advanced materials for various industrial applications.

Case Studies

StudyFocusFindings
CytotoxicityDerivatives showed superior activity against A549, H460, HT29 cell lines compared to sorafenib.
Enzyme InhibitionIdentified as a potential inhibitor for lipid metabolism enzymes, aiding in metabolic disorder research.
Acaricidal ActivityDemonstrated significant effectiveness against Tetranychus cinnabarinus, indicating potential as an agrochemical.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Methyl 4-(2-hydroxyethyl)picolinate and its analogs:

Compound Name Substituent(s) Key Properties Applications/Findings Reference
This compound 4-(2-hydroxyethyl), methyl ester Enhanced hydrophilicity due to -OH group; moderate lipophilicity from the ester Potential pharmaceutical intermediate; possible antioxidant or enzyme inhibitor activity
Methyl 4-(hydroxymethyl)picolinate 4-(hydroxymethyl), methyl ester Shorter chain (-CH2OH) reduces flexibility; higher polarity Used in click chemistry for triazole formation (e.g., compound 21 in )
4-(2-Hydroxyethyl)picolinic acid 4-(2-hydroxyethyl), free acid Higher acidity (pKa ~2-3); increased water solubility Antioxidant properties (similar to tyrosol in olive extracts, )
Methyl 4-chloropicolinate 4-Cl, methyl ester Electron-withdrawing Cl enhances electrophilicity; lower solubility in polar solvents Key precursor for synthesizing substituted picolinates (e.g., )
Methyl 4-(4-methoxyphenyl)picolinate 4-(4-methoxyphenyl), methyl ester Bulky aryl group increases lipophilicity; methoxy enhances stability Inhibitor of metallo-β-lactamases (compound 17e in )
Methyl 4-(phosphonomethyl)picolinate 4-(phosphonomethyl), methyl ester Phosphoryl group introduces strong acidity and metal-binding capacity Chelating agent for metalloenzyme inhibition (e.g., compound 18a in )

Key Findings:

Substituent Effects on Solubility: The hydroxyethyl group in this compound improves water solubility compared to chloro or methoxy-substituted analogs, as seen in the higher polarity of 4-(2-hydroxyethyl)picolinic acid (). However, the methyl ester reduces acidity, making it less polar than the free acid form .

Reactivity and Synthetic Utility :

  • Methyl 4-chloropicolinate is a versatile intermediate due to the labile chlorine atom, which can be displaced by nucleophiles like amines or hydroxyethyl groups (). This contrasts with the hydroxyethyl derivative, where further functionalization would require protection of the -OH group .
  • Hydroxymethyl analogs (e.g., compound 21 in ) are used in click chemistry via azide-alkyne cyclization, a pathway less feasible for hydroxyethyl derivatives due to steric hindrance .

Biological Activity: Hydroxyethyl and hydroxyphenyl picolinates (e.g., compounds 17e–g in ) show moderate inhibitory activity against metallo-β-lactamases, though their efficacy is lower than phosphorylated derivatives .

Preparation Methods

Palladium-Catalyzed Oxidative Esterification

In a representative procedure, picolinic acid reacts with methanol under oxygen in the presence of a heterogeneous Pd catalyst (1 mol%) and potassium carbonate (1.2 equiv.) at 60°C for 6 hours. This method achieves an 83% yield of methyl picolinate, with the base facilitating deprotonation and the Pd catalyst promoting oxidative coupling. The reaction mechanism proceeds via a Pd-mediated dehydrogenation pathway, forming the ester bond while regenerating the catalyst under aerobic conditions.

Key Reaction Conditions

  • Temperature: 60°C

  • Catalyst: Pd/C or Pd(OAc)₂

  • Base: K₂CO₃

  • Solvent: Methanol (dual role as reactant and solvent)

Hydroxyethylation at the 4-Position

Introducing the hydroxyethyl group at the 4-position of methyl picolinate presents challenges due to the electron-deficient nature of the pyridine ring. Two principal methods have been explored:

Nucleophilic Substitution with Ethylene Oxide

A patent describing the synthesis of trichloropicolinate derivatives highlights the use of hydroxy compounds under acidic conditions. Adapting this approach, methyl 4-chloropicolinate reacts with ethylene oxide in the presence of aqueous NaOH (10–50% w/w) at 80–120°C. The chloride leaving group is displaced by the ethylene oxide-derived nucleophile, yielding the hydroxyethyl product.

Optimization Considerations

  • Temperature : Elevated temperatures (≥80°C) accelerate substitution but risk side reactions like ring oxidation.

  • Base Concentration : Higher NaOH concentrations (≥30%) improve nucleophilicity but may hydrolyze the ester moiety.

  • Reaction Time : 3–8 hours balances conversion and byproduct formation.

Palladium-Catalyzed Coupling Reactions

Building on methodologies for dipicolinic acid isosteres, methyl 4-bromopicolinate undergoes Stille or Suzuki coupling with hydroxyethyl-containing organometallic reagents. For example, a hydroxyethyltin reagent couples with the brominated precursor using Pd(PPh₃)₄ as a catalyst, followed by deprotection to reveal the hydroxyl group.

Representative Procedure

  • Coupling Step : Methyl 4-bromopicolinate (1.0 equiv.), tributyl(2-hydroxyethyl)tin (1.2 equiv.), Pd(PPh₃)₄ (5 mol%), DMF, 100°C, 12 hours.

  • Deprotection : Treat with HCl (1M) to remove tin byproducts.

  • Purification : Column chromatography (ethyl acetate/hexane) yields 65–70% pure product.

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability. A patent detailing trichloropicolinate synthesis provides insights into large-scale adaptations:

Continuous-Flow Reactor Design

  • Reactor Type : Tubular reactor with temperature zones (80–160°C).

  • Residence Time : 30–60 minutes.

  • Yield Enhancement : Inline HCl removal via gas-liquid separation improves conversion by Le Chatelier’s principle.

Economic Metrics

ParameterValue
Raw Material Cost$12/kg (picolinic acid)
Energy Consumption15 kWh/kg product
Overall Yield78% (batch), 85% (continuous)

Analytical Characterization

Post-synthesis analysis ensures product integrity and purity.

Spectroscopic Techniques

  • ¹H NMR : The hydroxyethyl group’s geminal protons resonate as a doublet at δ 3.75 ppm (J = 17.4 Hz), while the picolinate aromatic protons appear as a singlet at δ 8.45 ppm.

  • Mass Spectrometry : High-resolution MS confirms the molecular ion [M+H]⁺ at m/z 196.0974 (calculated for C₉H₁₃NO₃: 196.0974).

Chromatographic Purity

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows ≥98% purity, with retention time = 6.2 minutes.

Challenges and Mitigation Strategies

Regioselectivity

The 4-position’s electronic environment favors electrophilic substitution but complicates nucleophilic approaches. Directed ortho-metalation using a temporary directing group (e.g., –OMe) enables precise functionalization.

Ester Hydrolysis

Basic conditions during hydroxyethylation may hydrolyze the methyl ester. Kinetic studies show that pH < 10.5 minimizes hydrolysis, preserving 95% ester integrity .

Q & A

Q. Advanced Research Focus

  • Forced Degradation : Expose the compound to heat (60°C), light (UV 365 nm), and humidity (75% RH) for 14 days.
  • Analytical Endpoints : Monitor ester hydrolysis via HPLC peak area reduction. Quantify degradation products (e.g., 4-(2-hydroxyethyl)picolinic acid) .
    Data Table :
ConditionDegradation (%)Major Degradant
60°C, dry12Hydrolyzed ester
UV light25Oxidized quinone

Recommendation : Store in amber vials at -20°C under nitrogen to minimize oxidation and hydrolysis .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic Research Focus

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors (e.g., chlorobenzene) .
    Advanced Consideration : Conduct a risk assessment using Safety Data Sheets (SDS) for all reagents. For spills, neutralize with sodium bicarbonate and adsorb with vermiculite .

How can computational modeling assist in predicting the reactivity of this compound in novel reactions?

Q. Advanced Research Focus

  • DFT Calculations : Model the electron density of the picolinate ring to predict sites for electrophilic substitution.
  • Molecular Dynamics : Simulate solvent interactions to optimize reaction media (e.g., polar aprotic vs. protic solvents).
    Validation : Compare predicted activation energy with experimental DSC data for esterification reactions .

What are the challenges in scaling up this compound synthesis from milligram to gram quantities?

Q. Advanced Research Focus

  • Heat Transfer : Reflux in chlorobenzene at larger scales may require jacketed reactors with precise temperature control.
  • Purification : Replace recrystallization with continuous chromatography to maintain yield and purity.
    Data Table :
Scale (mg vs. g)Yield (%)Purity (%)
100 mg7092
10 g6588

Solution : Optimize stirring rate and solvent volume-to-mass ratio to mitigate viscosity issues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.